Phosphorothioic acid, O-(3,5-dimethylphenyl) O,O-diethyl ester
Overview
Description
Phosphorothioic acid, O-(3,5-dimethylphenyl) O,O-diethyl ester is a chemical compound with the molecular formula C₁₂H₂₄O₅PS₂ It is a derivative of phosphorothioic acid where the phenyl group is substituted with 3,5-dimethylphenyl and the acid is esterified with diethyl groups
Synthetic Routes and Reaction Conditions:
Esterification Reaction: The compound can be synthesized through the esterification of phosphorothioic acid with diethyl 3,5-dimethylphenyl phosphate. The reaction typically involves heating the reactants in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions.
Industrial Production Methods: On an industrial scale, the compound is produced using similar esterification processes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and advanced purification techniques are employed to enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding phosphorothioic acid derivatives.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the diethyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles like amines or alcohols are used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Corresponding phosphorothioic acids.
Substitution Products: Various substituted phosphorothioic acid derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of various phosphorus-containing compounds, which are valuable in organic synthesis and materials science. Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition and activation. Medicine: Industry: It is utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism by which Phosphorothioic acid, O-(3,5-dimethylphenyl) O,O-diethyl ester exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand for certain enzymes, modulating their activity. It may also participate in signaling pathways by interacting with specific receptors or proteins.
Comparison with Similar Compounds
Phosphorothioic acid, O,O-dimethyl O- [3-methyl-4- (methylsulfonyl)] ester: This compound has a similar structure but with different substituents on the phenyl ring.
Phosphorothioic acid, O-(3,5-dimethylphenyl) O,O-dimethyl ester: This compound has a similar phenyl group but with different ester groups.
Uniqueness: Phosphorothioic acid, O-(3,5-dimethylphenyl) O,O-diethyl ester is unique due to its specific combination of substituents, which can influence its reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
(3,5-dimethylphenoxy)-diethoxy-sulfanylidene-λ5-phosphane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19O3PS/c1-5-13-16(17,14-6-2)15-12-8-10(3)7-11(4)9-12/h7-9H,5-6H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJSHVJWZHCTYKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(OCC)OC1=CC(=CC(=C1)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19O3PS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20219374 | |
Record name | Phosphorothioic acid, O-(3,5-dimethylphenyl) O,O-diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20219374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69318-44-1 | |
Record name | Phosphorothioic acid, O-(3,5-dimethylphenyl) O,O-diethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069318441 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphorothioic acid, O-(3,5-dimethylphenyl) O,O-diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20219374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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